

Experimental procedure for substitution reactions at C2 and C6 positions

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Compound of Interest		
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Application Notes and Protocols for C2 and C6 Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for substitution reactions targeting the C2 and C6 positions of key heterocyclic scaffolds, including pyridines, purines, and indoles. These positions are of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The following sections detail protocols for various palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The following protocols are optimized for the disubstitution of dihalopyridine substrates at the C2 and C6 positions.

Suzuki-Miyaura Coupling for C2,C6-Diarylation of Pyridines







The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. This protocol is adapted for the synthesis of 2,6-diarylpyridines.

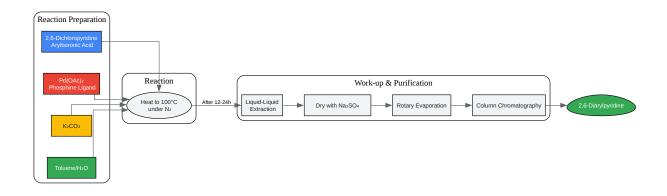
Experimental Protocol:

- Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dichloropyridine (1.0 mmol), the desired arylboronic acid (2.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
- Solvent and Base: Add a degassed solvent system, such as a 3:1 mixture of toluene and water (10 mL). To this, add a base, typically potassium carbonate (K₂CO₃, 3.0 mmol).
- Reaction Conditions: The reaction mixture is heated to 100°C under an inert atmosphere
 (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress can be
 monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
 (GC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.



Entry	Arylbor onic Acid	Catalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylbo ronic acid	2	K ₂ CO ₃	Toluene/ H ₂ O	100	18	85
2	4- Methoxy phenylbo ronic acid	2	Cs ₂ CO ₃	1,4- Dioxane	110	16	92
3	3- Tolylboro nic acid	3	КзРО4	Toluene/ H₂O	100	24	78

Experimental Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for C2,C6-Dialkynylation of Pyridines

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3]

Experimental Protocol:

- Reaction Setup: In a Schlenk tube, combine 2,6-dibromopyridine (1.0 mmol), the terminal alkyne (2.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
- Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL), followed by a degassed amine base, for instance, triethylamine (Et₃N) or diisopropylamine (DIPA) (4.0 mmol).
- Reaction Conditions: Stir the reaction mixture at room temperature to 50°C under an inert atmosphere for 4-12 hours. Monitor the reaction's progress by TLC.
- Work-up and Purification: After the reaction is complete, filter the mixture through a pad of
 Celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned
 between water and an organic solvent. The organic layer is washed, dried, and
 concentrated. The final product is purified by column chromatography.[4]



Entry	Alkyne	Pd Catalyst (mol%)	Co- catalyst (mol%)	Base	Temp (°C)	Time (h)	Yield (%)
1	Phenylac etylene	3	6	Et₃N	25	6	91
2	Trimethyl silylacetyl ene	3	6	DIPA	40	8	88
3	1-Hexyne	5	10	Et₃N	50	12	75

Buchwald-Hartwig Amination for C2,C6-Diamination of Pyridines

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and amines.[5][6][7]

Experimental Protocol:

- Reaction Setup: A flask is charged with 2,6-dichloropyridine (1.0 mmol), the amine (2.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
- Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 3.0 mmol) and a dry, degassed solvent like toluene or dioxane (10 mL).
- Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110°C for 12-24 hours.
- Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.



Entry	Amine	Pd Catalyst (mol%)	Ligand (mol%)	Base	Temp (°C)	Time (h)	Yield (%)
1	Morpholi ne	2	4	NaOtBu	100	18	94
2	Aniline	2	4	CS ₂ CO ₃	110	20	85
3	Benzyla mine	3	6	K₃PO₄	90	24	81

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings like pyridine.[8][9] The electronegativity of the nitrogen atom makes the C2 and C4 positions particularly susceptible to nucleophilic attack.[9]

Experimental Protocol for Diamination:

- Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 mmol) in a suitable solvent such as ethanol or DMSO (10 mL), add an excess of the desired amine (e.g., 5.0 mmol).
- Reaction Conditions: The reaction mixture is heated in a sealed tube or under reflux.
 Microwave irradiation can significantly reduce reaction times.[10] Temperatures can range from 80°C to 160°C, and reaction times from a few minutes (with microwave) to several hours.
- Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The
 residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g.,
 Na₂CO₃) to remove any unreacted amine and salts. The organic layer is then dried and
 concentrated, and the product is purified by crystallization or column chromatography.



Entry	Nucleophile	Solvent	Temp (°C)	Time	Yield (%)
1	Piperidine	Ethanol	120	12 h	82
2	Morpholine	DMSO	150	8 h	89
3	Aniline	N/A (neat)	160 (MW)	15 min	91

C6-Functionalization of Purine and Indole Scaffolds

The C6 position of purines and indoles is a common site for modification in the development of biologically active molecules.

Minisci-Type Reaction for C6-Acylation of Purines

The Minisci reaction allows for the direct C-H functionalization of heteroaromatic compounds through a radical-based mechanism.[11][12][13][14]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve the purine substrate (1.0 mmol) and an aldehyde (3.0 mmol) in a suitable solvent like acetonitrile.
- Initiator: Add a radical initiator, such as tert-butyl hydroperoxide (TBHP, 3.0 mmol).
- Reaction Conditions: Heat the reaction mixture at 80-100°C for 12-24 hours.
- Work-up and Purification: After completion, cool the reaction, remove the solvent, and purify the crude product by column chromatography.[11]



Entry	Purine Substrate	Aldehyde	Initiator	Temp (°C)	Time (h)	Yield (%)
1	9- Benzylpuri ne	Benzaldeh yde	ТВНР	90	18	75
2	9- Phenylpuri ne	4- Chlorobenz aldehyde	ТВНР	100	24	68
3	Purine	Pivalaldehy de	ТВНР	80	16	82

Regioselective C6-Alkylation of 2,3-Disubstituted Indoles

Experimental Protocol:

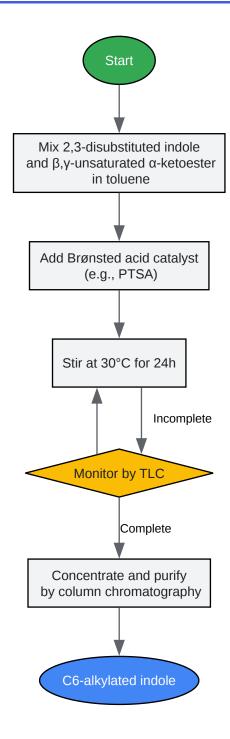
- Reaction Setup: To a solution of the 2,3-disubstituted indole (0.3 mmol) in toluene (2 mL), add the β ,y-unsaturated α -ketoester (0.2 mmol).[15]
- Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA, 20 mol%).[15]
- Reaction Conditions: Stir the mixture at 30°C for 24 hours.[15]
- Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to yield the C6-functionalized indole.[15]



Entry	Indole Substrate	Alkylatin g Agent	Catalyst (mol%)	Temp (°C)	Time (h)	Yield (%)
1	2,3- Dimethylin dole	Ethyl 2- oxo-4- phenylbut- 3-enoate	20	30	24	85
2	Tetrahydro- 1H- carbazole	Ethyl 2- oxo-4- phenylbut- 3-enoate	20	30	24	71
3	5-Chloro- 2,3- dimethylind ole	Ethyl 2- oxo-4- phenylbut- 3-enoate	20	30	24	78

Logical Workflow for C6-Alkylation of Indoles:





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Caption: Workflow for the regioselective C6-alkylation of indoles.

These protocols and data provide a foundational guide for researchers to perform and optimize substitution reactions at the C2 and C6 positions of these important heterocyclic systems. For specific substrates and novel transformations, further optimization of reaction conditions may



be necessary. Always consult the primary literature for more detailed information and safety precautions.

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